1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol

Organic Synthesis Metabolite Synthesis DES Metabolism

Researchers investigating DES-induced carcinogenicity often face unreliable sourcing for the critical ω-hydroxy-β-dienestrol metabolite. This triacetylated precursor (CAS 70101-24-5) provides a stable, defined synthetic intermediate that directly yields the target metabolite via controlled hydrolysis. - Directly enables preparation of ω-hydroxy-β-dienestrol for receptor binding and toxicity assays - Demonstrated alkylating activity in NBP test supports SAR studies - Off-white solid, ≥95% purity, soluble in chloroform/DCM/toluene - Supplied with certificate of analysis for regulatory-compliant workflows

Molecular Formula C₂₄H₂₄O₆
Molecular Weight 408.44
CAS No. 70101-24-5
Cat. No. B1140390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol
CAS70101-24-5
Synonyms(Z,Z)-4,4’-[1-[2-(Acetyloxy)ethylidene]-2-ethylidene-1,2-ethanediyl]bis-phenol Diacetate;  w-Acetoxy-Β-dienestroldiacetate; 
Molecular FormulaC₂₄H₂₄O₆
Molecular Weight408.44
Structural Identifiers
SMILESCC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5-,24-14-
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol (CAS 70101-24-5): Procurement-Grade Overview of a DES Metabolite Intermediate


1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol (CAS 70101-24-5), also designated ω-acetoxy-β-dienestroldiacetate or ω-hydroxydienestrol triacetate, is a fully acetylated derivative within the stilbene class structurally related to the synthetic estrogen diethylstilbestrol (DES) [1]. This compound is not a final bioactive agent but serves as a critical synthetic intermediate specifically engineered for the preparation of ω-hydroxy-β-dienestrol, a major mammalian metabolite of DES [2]. Available from specialty chemical suppliers as an off-white solid with reported purity specifications typically at or above 95%, its primary procurement value resides in its defined utility as a synthetic precursor and an analytical reference material for DES metabolism studies .

Why 1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol Cannot Be Substituted with Other DES Analogs


Generic substitution fails because 1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol (70101-24-5) possesses a unique chemical topology that directly determines its specific synthetic utility [1]. While in-class compounds like dienestrol diacetate (CAS 84-19-5) and DES itself share a stilbene backbone, they lack the extended ω-acetoxy side chain that defines this compound as the triacetylated derivative [2]. This structural distinction is not trivial; the additional acetoxymethyl group at the C-1 position is the essential functional handle required for the subsequent synthetic step—namely, hydrolysis to yield the hydroxylated DES metabolite [3]. Using a simpler diacetate analog (e.g., dienestrol diacetate) would completely derail the intended synthesis pathway, as it does not contain the necessary ω-position functional group required for transformation [4]. Furthermore, this compound has demonstrated alkylating potential in the 4-(p-nitrobenzyl)pyridine test, a property not generally associated with its non-ω-substituted analogs, underscoring that chemical reactivity in this class is exquisitely dependent on the specific substitution pattern [1].

Quantitative Differentiation of 1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol (CAS 70101-24-5): Comparative Evidence for Procurement Decisions


Synthetic Utility: Essential Intermediate for ω-Hydroxy-Dienestrol Synthesis

The compound is the documented and required intermediate for the synthesis of ω-hydroxy-β-dienestrol, a major DES metabolite. The synthetic pathway from α-dienestroldiacetate proceeds specifically via ω-acetoxy-β-dienestroldiacetate (this compound) and the ω-bromo derivative [1]. The conversion of this compound to the target ω-hydroxy metabolite is a critical step, providing a clear and verifiable synthetic route [1].

Organic Synthesis Metabolite Synthesis DES Metabolism

Alkylating Potential: Reactivity Profile Differentiated from Base Stilbenes

This compound has been demonstrated to possess alkylating potential, a property assessed using the 4-(p-nitrobenzyl)pyridine (NBP) test [1]. This chemical reactivity is not a generic property of all DES analogs but is conferred by the specific ω-acetoxy functional group of this triacetate derivative [1]. The parent DES structure lacks this functional group and therefore would not be expected to exhibit the same alkylating potential.

Chemical Reactivity Toxicology Carcinogenesis Research

Purity Control for Analytical Reference Standards

When procured as a pharmaceutical reference standard or impurity marker, this compound is typically controlled to a high purity level with specifications commonly at or above 98% by validated HPLC or GC methods, with total impurities often limited to 2% or less [1]. This is a higher and more stringently controlled purity requirement compared to the 95% minimum purity typical for general-purpose laboratory reagents .

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

Physicochemical Differentiation: Solubility Profile

The compound is reported to be soluble in organic solvents such as chloroform, dichloromethane, and toluene . This solubility profile, typical for a fully acetylated molecule, is a key differentiator from its less acetylated or deacetylated analogs, such as ω-hydroxy-β-dienestrol, which would exhibit greater aqueous solubility or solubility in more polar solvents.

Pre-formulation Sample Preparation Analytical Method Development

Optimal Scientific and Industrial Application Scenarios for 1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol (CAS 70101-24-5)


Synthesis of ω-Hydroxy-Dienestrol Metabolites for Mechanistic Toxicology Studies

The primary and most evidence-supported application for this compound is as a dedicated synthetic precursor to ω-hydroxy-β-dienestrol, a major metabolite of diethylstilbestrol (DES) [1]. Laboratories investigating the mechanism of DES-induced carcinogenicity require this metabolite for receptor binding studies, in vitro toxicity assays, or as a reference standard. The unique ω-acetoxy group of this compound is the essential functional handle that allows for the final conversion to the hydroxylated metabolite, a transformation not possible with simpler analogs like dienestrol diacetate [1].

Investigating Alkylating Reactivity in Carcinogenesis Models

This compound's demonstrated alkylating potential, as shown by the 4-(p-nitrobenzyl)pyridine (NBP) test, makes it a valuable chemical probe for studying structure-activity relationships related to DES carcinogenicity [1]. Researchers can use this triacetate derivative to investigate the role of ω-position functionalization in the formation of reactive intermediates capable of interacting with cellular nucleophiles. Its use allows for direct comparisons with other DES analogs that lack this specific reactivity, facilitating the mapping of molecular determinants of toxicity [1].

High-Purity Reference Standard for DES Impurity and Metabolite Profiling

In pharmaceutical quality control and analytical method development, this compound serves as a well-characterized reference standard for identifying and quantifying DES-related impurities and metabolites [2]. The availability of a pharmaceutical-grade material with a purity specification of ≥98% by validated HPLC/GC methods makes it suitable for use as a calibration standard in regulatory-compliant assays [2]. It is specifically applicable in methods utilizing GC-MS or HPLC-UV for the analysis of DES metabolism in biological matrices or for monitoring related substances in pharmaceutical preparations [1].

Analytical Method Development for DES Metabolites in Complex Matrices

The defined physicochemical properties of this compound, including its solubility in chloroform, dichloromethane, and toluene , make it a useful model compound for developing and validating extraction and chromatography methods for non-polar DES metabolites. Its retention behavior on GC or HPLC columns can be used to predict and optimize separations for related metabolites in complex samples, such as urine or tissue homogenates, prior to mass spectrometric analysis.

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